7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting the cell cycle and preventing cell proliferation .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells
Result of Action
The inhibition of CDK2 by the compound leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This means that the compound can cause cancer cells to self-destruct, thereby preventing the growth and spread of the cancer .
Properties
IUPAC Name |
7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-21(14-9-6-5-7-10-14)19(26)16-13-15-17(24(16)11-8-12-28-4)22(2)20(27)23(3)18(15)25/h5-7,9-10,13H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLOSBNOFHECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)N(C)C3=CC=CC=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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